molecular formula C14H14ClN5 B8527421 2-Chloro-6-anilino-9-isopropylpurine

2-Chloro-6-anilino-9-isopropylpurine

Cat. No.: B8527421
M. Wt: 287.75 g/mol
InChI Key: RBHBZMKUZOEORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-anilino-9-isopropylpurine is a trisubstituted purine derivative of significant interest in medicinal chemistry and chemical biology research. This compound belongs to a class of molecules known for their ability to serve as kinase inhibitors and as versatile scaffolds for the synthesis of more complex bioactive agents . Its core structure, featuring specific substitutions at the 2, 6, and 9 positions of the purine ring, is a key pharmacophore found in several investigated molecules . In research settings, this compound and its close analogs have shown utility as intermediates in the development of cyclin-dependent kinase (CDK) inhibitors . Furthermore, its structural motif makes it a valuable precursor for creating transition metal complexes. Specifically, related 2-chloro-9-isopropylpurine derivatives have been used as N-donor ligands to form platinum(II) complexes, which have been evaluated for their in vitro cytotoxic effects against various human cancer cell lines, demonstrating the potential of this chemical class in bioinorganic chemistry and oncology research . The compound is strictly for research purposes and is not intended for diagnostic or personal use.

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

2-chloro-N-phenyl-9-propan-2-ylpurin-6-amine

InChI

InChI=1S/C14H14ClN5/c1-9(2)20-8-16-11-12(18-14(15)19-13(11)20)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18,19)

InChI Key

RBHBZMKUZOEORT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of 2-Chloro-6-anilino-9-isopropylpurine and Analogs

Compound Name Substituents (Position) Dihedral Angles (°) Key Intermolecular Interactions Reference
This compound Cl (C2), isopropyl (N9), anilino (C6) 2.02 (purine rings), 78.56 (benzene) N–H⋯N, C–H⋯O/Cl
2-Chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropylpurine 2,4-dimethoxybenzyl (C6) 78.56 (benzene vs. purine) C–H⋯O, C–H⋯Cl, N–H⋯N
2-Chloro-N-ethyl-9-isopropylpurin-6-amine Ethyl (C6) Purine planarity (RMSD: 0.0063 Å) Weak N–H⋯N, C–H⋯π
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)purin-6-amine 4-methoxybenzyl (C6) Not reported Likely C–H⋯O and π-π stacking

Key Observations:

  • Planarity and Conformation : The title compound’s near-planar purine core contrasts with the significant tilt of its benzene substituent, reducing conjugation but enabling diverse intermolecular interactions . Dimethoxybenzyl analogs exhibit similar benzene tilts but enhanced C–H⋯O bonding due to methoxy groups .
  • Substituent Effects: Ethyl or dimethylamino groups at C6 (e.g., in and ) reduce steric bulk compared to anilino/benzylamino groups, weakening π-π stacking but improving solubility .

Physicochemical Properties

Table 3: Solubility and Stability

Compound Name Solubility (LogP) Stability (Hydrolytic) Notes Reference
This compound Moderate (~2.8) Stable in crystalline form Hydrophobic isopropyl aids membrane permeability
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine Low (~3.2) pH-sensitive (OH group) Hydroxyl group enables H-bonding but reduces stability
N,N-Dimethyl analogs High (~1.5) High Increased solubility limits cellular uptake

Key Observations:

  • LogP and Bioavailability : The title compound’s moderate LogP balances solubility and membrane permeability. Methoxy or hydroxyl groups (e.g., ) increase polarity but may reduce passive diffusion .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Chloro-6-anilino-9-isopropylpurine, and how can regioselectivity be controlled during alkylation?

  • Methodological Answer : The synthesis of chloro-substituted purines often involves alkylation of precursor scaffolds like 2-amino-6-chloropurine. For example, regioselective N9-alkylation can be achieved using solid-supported reagents (e.g., alumina/H⁺ pads) to minimize N7 byproduct formation . Allyl-protected bromohydrins have also been employed to enhance alkylation efficiency, followed by hydrolysis to yield hydroxy/aryl-ethylguanine derivatives . For 9-isopropylpurine derivatives, hypoxanthine transformation pathways are documented, though specific conditions (e.g., solvent, catalyst) require optimization .

Q. How can the crystal structure of this compound inform its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Crystallographic studies of related compounds, such as 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine, reveal bond angles and torsion critical for predicting reactivity. For instance, the N1–C1–Cl1 angle (~114°) and N3–C4–N4 geometry influence steric accessibility for nucleophilic attack at the C2 or C6 positions . X-ray diffraction data can guide the design of substituents to modulate electronic effects or steric hindrance .

Q. What analytical techniques are recommended for characterizing purity and tautomeric forms of this compound?

  • Methodological Answer : Vibrational spectroscopy (FT-IR, Raman) combined with quantum chemical calculations (e.g., DFT) is effective for identifying tautomeric equilibria, as demonstrated for 2-amino-6-chloropurine . HPLC with UV detection or LC-MS is recommended for purity assessment, especially to resolve regioisomeric byproducts from alkylation reactions .

Advanced Research Questions

Q. How do electronic and steric effects of the anilino and isopropyl groups influence biological activity in kinase inhibition assays?

  • Methodological Answer : The anilino group at C6 can engage in π-π stacking with kinase active sites, while the isopropyl group at N9 enhances lipophilicity, improving membrane permeability. Comparative studies using 6-aryl-substituted purine analogues (e.g., 6-phenyl derivatives synthesized via Suzuki coupling) show that electron-withdrawing substituents on the anilino ring enhance binding affinity to ATP-binding pockets . IC₅₀ values should be validated using kinase profiling panels and crystallographic docking studies .

Q. What strategies mitigate competing side reactions (e.g., dechlorination or dimerization) during functionalization of the purine core?

  • Methodological Answer : Dechlorination can occur under basic or reducing conditions. To suppress this, use mild bases (e.g., K₂CO₃ in toluene) and Pd-catalyzed cross-coupling reactions (e.g., with arylboronic acids) at controlled temperatures . For dimerization, dilute reaction conditions and scavenging agents (e.g., AG/Dowex-50W-X8 resin) are effective .

Q. How can discrepancies in biological activity data between in vitro and cell-based assays be resolved?

  • Methodological Answer : Contradictions may arise from differential metabolic stability or off-target effects. Use stable isotope labeling (e.g., deuterated analogs) to track compound degradation . Parallel assays—such as SPR (surface plasmon resonance) for binding kinetics and transcriptomics for pathway analysis—can reconcile mechanistic inconsistencies .

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